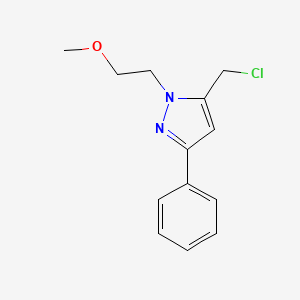

5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(chloromethyl)-1-(2-methoxyethyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-17-8-7-16-12(10-14)9-13(15-16)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPVDBKSGMBRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(Chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characterization, and biological evaluations, including its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors through methods such as cyclocondensation and chloromethylation. The compound can be characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its molecular structure and purity.

Table 1: Characterization Techniques Used

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| IR | Identify functional groups |

| Mass Spec | Confirm molecular weight |

Biological Activity

The biological activity of 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the chloromethyl group enhances the compound's interaction with microbial enzymes, leading to increased antibacterial activity .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. Specifically, compounds similar to 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting that structural modifications can lead to enhanced anti-inflammatory effects .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies have shown that certain pyrazoles can significantly reduce oxidative damage in cellular models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibits COX-2 enzyme activity, a key player in the inflammatory process. The inhibition was measured using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent response.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole, as anticancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with promising results.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | HepG2 | 4.65 |

Case Study:

A study by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates the potential for these compounds in developing new cancer therapies.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Table 2: COX Inhibition Activity

| Compound Name | COX-2 IC50 (µM) | COX-1 IC50 (µM) |

|---|---|---|

| Compound D | 0.781 | 4.655 |

| Compound E | 0.781 | 5.596 |

Case Study:

In a recent investigation, compounds T3 and T5 were identified as effective COX-2 inhibitors with selectivity indices of 7.16 and 5.96 respectively, indicating their potential for treating inflammatory diseases while minimizing side effects associated with COX-1 inhibition .

Synthesis and Characterization

The synthesis of 5-(chloromethyl)-1-(2-methoxyethyl)-3-phenyl-1H-pyrazole typically involves the reaction of appropriate hydrazones with chloromethyl derivatives under controlled conditions to yield the desired pyrazole structure.

Synthesis Route Overview:

- Starting Materials: Phenyl hydrazine, methoxyethyl chloride.

- Reagents: Base (e.g., NaOH), solvents (e.g., ethanol).

- Conditions: Reflux for several hours followed by purification techniques such as recrystallization.

Broader Implications in Drug Development

The versatility of pyrazole derivatives extends beyond anticancer and anti-inflammatory applications. They are being explored for their potential in treating neurodegenerative diseases, as well as their antimicrobial properties.

Table 3: Antimicrobial Activity

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound F | E. coli | 15 |

| Compound G | S. aureus | 20 |

Case Study:

Research into the antimicrobial activity of pyrazoles has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.